molecular formula C8H11BrO2 B12458350 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one

2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one

Cat. No.: B12458350
M. Wt: 219.08 g/mol
InChI Key: CIDBKKBIZKPHRZ-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C8H11BrO2 It is a brominated derivative of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one, characterized by the presence of a bromine atom at the second position of the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, molecular sieves can be employed as catalysts to facilitate the bromination reaction .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity. Additionally, the cyclohexenone ring structure contributes to its stability and reactivity in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclohexenone ring.

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

2-bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3

InChI Key

CIDBKKBIZKPHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)Br)O)C

Origin of Product

United States

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